Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate
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Overview
Description
Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its complex structure, which includes both aromatic and aliphatic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems are particularly useful for the direct introduction of functional groups into organic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
The mechanism of action of Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An ester with a floral odor, used in perfumes.
Uniqueness
Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate is unique due to its complex structure, which includes both aromatic and aliphatic components.
Properties
Molecular Formula |
C22H26N2O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 3-[(4-acetamidobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C22H26N2O5/c1-4-28-19-12-8-16(9-13-19)20(14-21(26)29-5-2)24-22(27)17-6-10-18(11-7-17)23-15(3)25/h6-13,20H,4-5,14H2,1-3H3,(H,23,25)(H,24,27) |
InChI Key |
DPHBRIKSRIVWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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